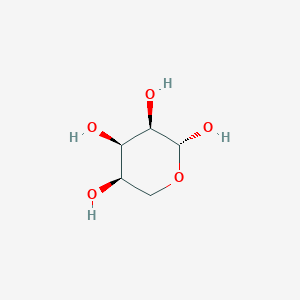

beta-D-Ribopyranose

Descripción general

Descripción

Beta-D-Ribopiranosa: es un monosacárido que pertenece a la clase de compuestos orgánicos conocidos como pentosas. Estos son carbohidratos que contienen cinco átomos de carbono. . Este compuesto es significativo en varios procesos biológicos y es un bloque de construcción fundamental de los ácidos nucleicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La beta-D-ribopiranosa se puede sintetizar mediante la isomerización de la D-ribosa. La enzima D-ribosa piranasa cataliza la interconversión de beta-D-ribopiranosa y beta-D-ribofuranosa . Esta reacción implica la protonación de la beta-D-ribopiranosa para formar un intermedio catiónico, seguido de una reacción de adición nucleofílica y posterior desprotonación para producir beta-D-ribofuranosa .

Métodos de producción industrial: : Industrialmente, la beta-D-ribopiranosa se produce mediante la fermentación de glucosa utilizando cepas específicas de bacterias o levaduras. El proceso de fermentación se optimiza para producir altas concentraciones de D-ribosa, que luego se pueden convertir a beta-D-ribopiranosa mediante isomerización enzimática.

Análisis De Reacciones Químicas

Tipos de reacciones: : La beta-D-ribopiranosa experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes

Oxidación: La beta-D-ribopiranosa se puede oxidar utilizando reactivos como ácido nítrico o agua de bromo para formar ácido ribónico.

Reducción: La reducción de la beta-D-ribopiranosa se puede lograr utilizando borohidruro de sodio para producir ribitol.

Sustitución: Las reacciones de sustitución a menudo involucran los grupos hidroxilo de la beta-D-ribopiranosa, que se pueden reemplazar por otros grupos funcionales utilizando reactivos como anhídrido acético o cloruro de benzoílo.

Productos principales

Oxidación: Ácido ribónico

Reducción: Ribitol

Sustitución: Varios ésteres y éteres dependiendo del sustituyente introducido

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Synthesis

- Beta-D-Ribopyranose serves as a fundamental building block in the synthesis of complex carbohydrates and glycoconjugates. It is crucial for creating nucleotides and nucleosides essential for DNA and RNA synthesis.

Table 1: Chemical Applications of this compound

| Application | Description |

|---|---|

| Precursor for Nucleotides | Essential for the synthesis of nucleotides involved in genetic material. |

| Glycoconjugate Synthesis | Used in the formation of glycoproteins and glycolipids. |

| Flavor Enhancer | Employed in the food industry for its sweetening properties. |

Biological Applications

Role in Metabolism

- In biological systems, this compound is integral to the pentose phosphate pathway (PPP), which generates NADPH and pentoses necessary for nucleotide synthesis and cellular metabolism .

Case Study: Pentose Phosphate Pathway

- The PPP is critical for cellular functions, including biosynthetic processes and oxidative stress response. Research indicates that ribose-5-phosphate, derived from this compound, plays a pivotal role in these metabolic pathways .

Table 2: Biological Functions of this compound

| Function | Importance |

|---|---|

| Energy Production | Contributes to ATP synthesis through nucleotide formation. |

| Cellular Metabolism | Acts as a substrate in various metabolic reactions. |

| Antioxidant Defense | Provides reducing power necessary for detoxification processes. |

Medical Applications

Therapeutic Potential

- This compound and its derivatives are investigated for their potential therapeutic applications, including treatments for metabolic disorders and as supplements to enhance cellular energy production .

Antiviral and Anticancer Properties

- Derivatives of this compound have shown promise in developing antiviral and anticancer drugs by inhibiting viral replication and cancer cell proliferation .

Table 3: Medical Applications of this compound

| Application | Description |

|---|---|

| Metabolic Disorder Treatment | Potential use in managing conditions like chronic fatigue syndrome. |

| Antiviral Drug Development | Inhibits replication of viruses such as HIV and herpes simplex virus. |

| Cancer Therapeutics | Targets cancer cells through nucleotide inhibition pathways. |

Industrial Applications

Production of Nutraceuticals

- In the industrial sector, this compound is utilized in producing riboflavin (vitamin B2) and other ribose-based compounds, which are essential for human health .

Flavor Enhancers

- Its sweetening properties make it a valuable ingredient in food products, enhancing flavor without adding significant calories .

Table 4: Industrial Uses of this compound

| Application | Description |

|---|---|

| Nutraceutical Production | Used in supplements for energy enhancement. |

| Food Industry | Acts as a natural sweetener and flavor enhancer. |

| Pharmaceutical Manufacturing | Key ingredient in various drug formulations. |

Mecanismo De Acción

La beta-D-ribopiranosa ejerce sus efectos principalmente a través de su papel en las vías metabólicas. Es un componente clave de la vía de las pentosas fosfato, donde se convierte en ribosa-5-fosfato, un precursor para la síntesis de nucleótidos . La enzima D-ribosa piranasa cataliza la interconversión de beta-D-ribopiranosa y beta-D-ribofuranosa, facilitando su utilización en varios procesos bioquímicos .

Comparación Con Compuestos Similares

Compuestos similares

Alfa-D-Ribopiranosa: Otro anómero de la D-ribosa, que difiere en la configuración en el carbono anomérico.

Beta-D-Ribofuranosa: Una forma de anillo de cinco miembros de la D-ribosa, también involucrada en la síntesis de nucleótidos.

Alfa-D-Ribofuranosa: Otro anómero de la D-ribosa en la forma furanosa.

Unicidad: : La beta-D-ribopiranosa es única debido a su estructura de anillo de seis miembros, que proporciona estabilidad y la convierte en una forma preferida en ciertas vías bioquímicas. Su papel en la vía de las pentosas fosfato y la síntesis de nucleótidos destaca su importancia en el metabolismo celular y el almacenamiento de información genética .

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-TXICZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316622 | |

| Record name | β-D-Ribopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7296-60-8 | |

| Record name | β-D-Ribopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Ribopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Ribopyranose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | β-D-Ribopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-RIBOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49X539P7H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.